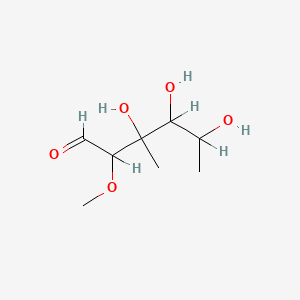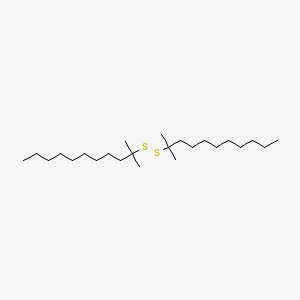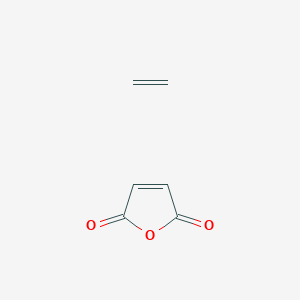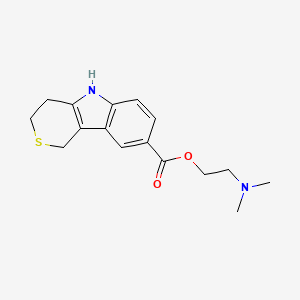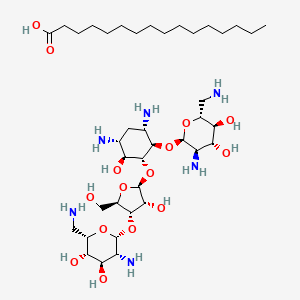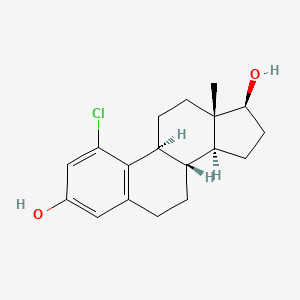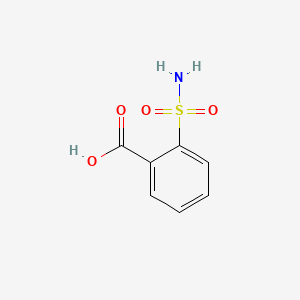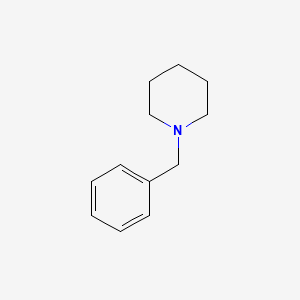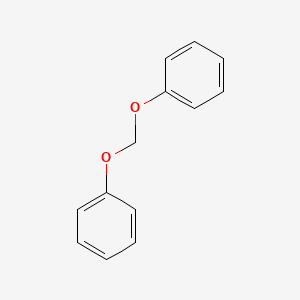
Oxygen difluoride
Vue d'ensemble
Description
Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants.
Oxygen difluoride is an oxygen halide.
Applications De Recherche Scientifique
Laboratory Chemical and Nuclear Applications
Oxygen difluoride (OF₂) is recognized as the most stable compound of oxygen and fluorine. Primarily utilized as a laboratory chemical, it plays a significant role in the conversion of uranium oxides to UF6, critical in nuclear fuel processing. Furthermore, it serves as a recovery agent for actinides from nuclear wastes, showcasing its importance in nuclear waste management and fuel reprocessing. The compound's physical and chemical properties underscore its utility in these specialized fields (Solomon & Shreeve, 2000).
Chemical Interaction and Bond Analysis
In the realm of chemistry, the interaction of oxygen difluoride with other compounds is of significant interest. Studies using density functional calculations and a combined charge and energy decomposition scheme (ETS-NOCV) have revealed that OF₂ does not tend to form stable complexes with transition metal fragments. Instead, it initiates the formation of halides, oxides, and oxyhalides, highlighting its reactivity and potential in the synthesis of these compounds. The intricate nature of its bonds, particularly with transition metal fragments, has been analyzed, providing insights into the behavior of oxygen difluoride as a ligand (Jacobsen, 2016).
Photochemistry and Oxygen Sensing
In the field of photochemistry, oxygen difluoride-related compounds have been explored for their potential in singlet oxygen generation. The study of hydrazone-based boron difluoride complexes has highlighted their high quantum yields for singlet oxygen formation when activated by green light. These findings are promising for applications in synthesis and catalysis, where the selective nature of singlet oxygen as an oxidant can be harnessed (van Vliet et al., 2023). Additionally, the exploration of difluoroboron β-diketonate materials for biomedical oxygen-sensing applications underscores the compound's utility. The dual fluorescence and phosphorescence characteristics of these materials, influenced by oxygen concentration, offer a ratiometric method for oxygen quantification, providing valuable tools for biomedical imaging and diagnostics (DeRosa, Hiroto, & Fraser, 2019).
High-Pressure Chemistry
In high-pressure chemistry, oxygen difluoride has been part of novel methods for creating molecular mixtures under extreme conditions. For example, the creation of segregated mixtures of molecular fluorine and oxygen at high pressure has been achieved, with evidence suggesting the formation of oxygen difluoride in the process. This research provides insights into the behavior of these molecules under unique conditions, contributing to our understanding of high-pressure chemical reactions and the potential synthesis of novel compounds (Pravica, White, & Wang, 2017).
Propriétés
Numéro CAS |
7783-41-7 |
|---|---|
Formule moléculaire |
OF2 F2O |
Poids moléculaire |
53.996 g/mol |
Nom IUPAC |
fluoro hypofluorite |
InChI |
InChI=1S/F2O/c1-3-2 |
Clé InChI |
UJMWVICAENGCRF-UHFFFAOYSA-N |
Impuretés |
The gas had a purity range of 70 to 90%, the impurities being chiefly oxygen and nitrogen ... . ... 97% /pure/, with oxygen and carbon tetrafluoride being the main impurities. |
SMILES |
O(F)F |
SMILES canonique |
O(F)F |
Point d'ébullition |
-230 °F at 760 mm Hg (NIOSH, 2016) -144.75 °C -145 °C -230°F |
Color/Form |
COLORLESS GAS; YELLOWISH-BROWN WHEN LIQUID Colorless gas [Note: Shipped as a nonliquefied compressed gas]. |
Densité |
1.90 at -224 °C (LIQ) 1.88(relative gas density) |
melting_point |
-371 °F (NIOSH, 2016) -223.8 °C -224 °C -371°F |
Autres numéros CAS |
7783-41-7 |
Description physique |
Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants. COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR. Colorless, poisonous gas with a peculiar, foul odor. Colorless gas with a peculiar, foul odor. [Note: Shipped as a nonliquefied compressed gas.] |
Pictogrammes |
Oxidizer; Corrosive; Acute Toxic |
Durée de conservation |
GAS MAY BE KEPT OVER WATER UNCHANGED FOR A MONTH |
Solubilité |
0.02 % (NIOSH, 2016) 6.8 ML GAS/100 ML WATER @ 0 °C INSOL IN HOT WATER; SLIGHTLY SOL IN ALKALI & ACID SLIGHTLY SOL IN WATER Slightly sol in alcohol Solubility in water, ml/100ml at 0 °C: 6.8 (reacts slowly) 0.02% |
Synonymes |
fluorine monoxide oxyfluoride |
Densité de vapeur |
Relative vapor density (air = 1): 1.9 1.88 |
Pression de vapeur |
greater than 1 atm (NIOSH, 2016) 760 MM HG @ -144.6 °C >1 atm |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


